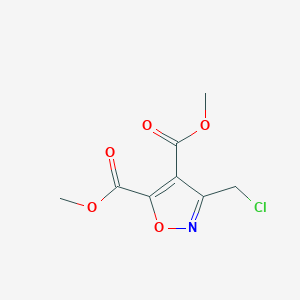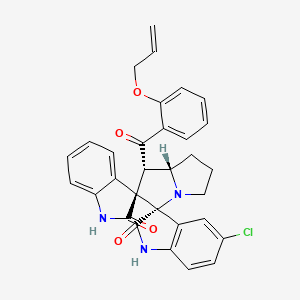
1,2,4-Tris(4-iodophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tris(4-iodophenyl)benzene is an organic compound characterized by a benzene core substituted with three iodophenyl groups at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Tris(4-iodophenyl)benzene can be synthesized through the iodination of 1,2,4-triphenylbenzene. The iodination process typically involves the use of hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in the presence of iodine and chloroform at room temperature . This method avoids the use of strong acids or potentially explosive reagents, making it a safer and more efficient approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tris(4-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,4-Tris(4-azidophenyl)benzene, while a Suzuki-Miyaura coupling reaction could produce a variety of biaryl compounds.
Applications De Recherche Scientifique
1,2,4-Tris(4-iodophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex polyaromatic compounds and molecular propellers.
Medicine: Research into its use as a precursor for pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 1,2,4-Tris(4-iodophenyl)benzene in its various applications involves its ability to form stable halogen bonds. These bonds are primarily electrostatic interactions between the iodine atoms and electron-rich regions of neighboring molecules . This property is exploited in the self-assembly of supramolecular structures and the formation of porous nanoarchitectures .
Comparaison Avec Des Composés Similaires
1,2,4-Tris(4-iodophenyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-iodophenyl)benzene: Similar structure but different substitution pattern, leading to distinct self-assembly behaviors.
1,3,5-Tris(4-bromophenyl)benzene: Bromine atoms instead of iodine, resulting in different reactivity and bonding properties.
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, affecting its electronic properties and applications.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
918342-67-3 |
|---|---|
Formule moléculaire |
C24H15I3 |
Poids moléculaire |
684.1 g/mol |
Nom IUPAC |
1,2,4-tris(4-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
Clé InChI |
CPWGUVADFCKPAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)


![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)




